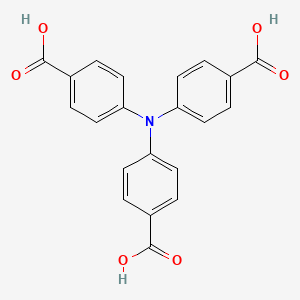

4,4',4''-Nitrilotribenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUOOBGPZWCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4',4''-Nitrilotribenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,4',4''-Nitrilotribenzoic Acid

Introduction

This compound, also known as 4,4',4''-Tricarboxytriphenylamine or H₃NTB, is a tripodal organic ligand with the chemical formula C₂₁H₁₅NO₆.[1][2] Its structure is characterized by a central nitrogen atom bonded to three para-substituted benzoic acid arms, resulting in a C₃-symmetric, star-like geometry.[2] This unique trigonal structure makes it a highly valuable building block, or "linker," in the field of materials science, particularly for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The rigidity of the benzoic acid units combined with the geometry of the central amine allows for the construction of highly ordered, porous, and stable three-dimensional networks.[3] These properties have led to its application in diverse areas such as heterogeneous catalysis, gas storage and separation, drug delivery, and the development of luminescent materials.[2][3][4]

Core Chemical and Physical Properties

This compound typically appears as a white to off-white solid.[1] It is soluble in polar organic solvents but has limited solubility in nonpolar solvents due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[2] The presence of three carboxylic acid groups imparts acidic properties to the molecule.[1]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 118996-38-6 | [1] |

| Molecular Formula | C₂₁H₁₅NO₆ | [1] |

| Molecular Weight | 377.35 g/mol | [5] |

| Boiling Point (Predicted) | 690.0 ± 50.0 °C | [6] |

| Density (Predicted) | 1.461 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.78 ± 0.10 | [6][7] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [6] |

Experimental Protocols

The primary application of this compound is in the synthesis of coordination polymers and MOFs. The following protocols are representative of the experimental methodologies commonly employed.

Solvothermal Synthesis of a Metal-Organic Framework (MOF)

Solvothermal and hydrothermal methods are the predominant techniques for preparing crystalline materials using this compound.[2] These methods involve reacting the ligand with a metal salt in a solvent at elevated temperatures and pressures within a sealed vessel.[2]

Objective: To synthesize a crystalline MOF using H₃NTB as the organic linker and a metal salt.

Materials:

-

This compound (H₃NTB)

-

High-boiling point polar organic solvent (e.g., N,N-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA))[2][9]

-

Polytetrafluoroethylene (PTFE)-lined autoclave or sealed reaction vessel

Procedure:

-

Dissolve this compound and the chosen metal salt in the solvent (e.g., DMF) in a glass vial.[8]

-

The solution is often ultrasonicated for a period (e.g., 10-30 minutes) to ensure homogeneity.[10]

-

The vial is placed inside a PTFE-lined stainless steel autoclave.[10]

-

The sealed autoclave is heated in an oven to a specific temperature, typically between 100–120°C, for a duration ranging from several hours to a few days (e.g., 12 hours to 3 days).[2][8][10]

-

After the reaction period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.[10]

-

The resulting crystalline product is collected by filtration.

-

The collected crystals are washed with fresh solvent (e.g., deionized water and absolute ethanol) to remove any unreacted starting materials.[10]

-

The final product is dried, typically in an oven at a moderate temperature (e.g., 80°C), before characterization.[10]

Purification Protocol

For the purification of synthesized polymers or materials containing the H₃NTB ligand, a re-precipitation method can be employed.

Procedure:

-

The crude solid product is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM).

-

The resulting solution is then added to a large volume of a cold anti-solvent, such as methanol (B129727) (MeOH), to induce precipitation.

-

The precipitated solid is collected by filtration.

-

This dissolution and precipitation procedure can be repeated multiple times to enhance purity.

-

The final purified product is dried under high vacuum.[11]

Analytical Characterization

The synthesized materials are typically characterized using a suite of analytical techniques to determine their structure, composition, and physical properties.

-

Single-Crystal X-ray Diffraction: Used to determine the precise three-dimensional atomic structure of the crystalline material.[3][9]

-

Powder X-ray Diffraction (PXRD): Confirms the phase purity of the bulk material and compares it to the simulated pattern from single-crystal data.[9][10]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material.[9]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the compound and confirms the coordination between the ligand and metal ions.[9]

-

Elemental Analysis (EA): Determines the elemental composition of the synthesized compound.[9]

-

UV-Vis Diffuse Reflectance Spectroscopy: Investigates the optical properties and band gap of the material.[9]

-

X-ray Photoelectron Spectroscopy (XPS): Examines the surface elemental composition and chemical states of the constituents.[10]

Applications and Experimental Workflows

The unique C₃-symmetric structure of this compound is central to its utility in constructing functional materials.

Role in Metal-Organic Frameworks (MOFs)

H₃NTB is a premier organic linker for creating robust, three-dimensional MOFs with permanent porosity.[2] The three carboxyl groups can coordinate with multiple metal centers, while the central nitrogen atom can act as a Lewis base, enabling the creation of bifunctional acid-base catalysts.[2] These MOFs are investigated for applications in drug delivery, where their high surface area and tunable pore sizes allow for the encapsulation and controlled release of therapeutic agents.[3]

Photocatalytic Hydrogen Evolution

This compound (abbreviated as NBA in some studies) can be grafted onto semiconductor materials like graphitic carbon nitride (g-C₃N₄) to create highly efficient photocatalysts.[10] In one example, NBA is covalently bonded to boron-doped carbon nitride (BCN) to form a BCN-NBA Type II heterostructure.[10] This modification enhances visible light absorption and promotes the separation of photogenerated electron-hole pairs, significantly boosting the rate of photocatalytic hydrogen production from water splitting.[10]

References

- 1. CAS 118996-38-6: this compound [cymitquimica.com]

- 2. This compound | 118996-38-6 | Benchchem [benchchem.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound | 118996-38-6 [chemicalbook.com]

- 5. This compound | 118996-38-6 | FN31014 [biosynth.com]

- 6. lookchem.com [lookchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis of Zr Zeolitic Metal-Organic Frameworks (Zr ZMOFs) - ChemistryViews [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of 4,4',4''-Nitrilotribenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4',4''-Nitrilotribenzoic acid (NTBA), a tritopic carboxylic acid ligand of significant interest in the fields of coordination chemistry, materials science, and pharmaceuticals. Understanding the solubility of NTBA in various organic solvents is crucial for its synthesis, purification, and application in the formation of metal-organic frameworks (MOFs) and other functional materials.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₁₅NO₆ |

| Molecular Weight | 377.35 g/mol |

| Appearance | White to off-white solid[1] |

| CAS Number | 118996-38-6 |

Solubility Profile

This compound is characterized by its three benzoic acid moieties linked to a central nitrogen atom. This structure leads to strong intermolecular hydrogen bonding, which significantly influences its solubility.

Generally, NTBA is soluble in polar organic solvents that can effectively disrupt the intermolecular hydrogen bonds and solvate the carboxylic acid groups.[1][2] Conversely, its solubility in nonpolar solvents is limited due to the strong self-association of the molecules through hydrogen bonding.[2]

| Solvent | Temperature (°C) | Solubility | Method |

| Water | 25 | Insoluble (4.2E-3 g/L) | Predicted |

| Water | Not Specified | Moderately soluble (~0.00915 mg/mL) | Not Specified |

It is important to note that for synthetic purposes, particularly in the formation of MOFs, NTBA is often dissolved in high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) at elevated temperatures, implying significant solubility under these conditions.[2]

Experimental Protocol for Solubility Determination

While specific protocols for this compound are not detailed in the literature, a general and reliable method for determining the solubility of aromatic carboxylic acids is the isothermal shake-flask method . This method is considered the gold standard for equilibrium solubility measurements.

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Calculation: Calculate the solubility of NTBA in the solvent at the given temperature, expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

The solubility of this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key factors influencing its dissolution in a solvent.

References

A Comprehensive Technical Guide to the Synonyms and Identifiers of 4,4',4''-Nitrilotribenzoic Acid

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. 4,4',4''-Nitrilotribenzoic acid, a tripodal organic ligand crucial in the synthesis of metal-organic frameworks (MOFs), is known by several names and abbreviations in scientific literature and chemical databases. This guide provides a detailed compilation of its synonyms and chemical identifiers to ensure accurate communication and sourcing.

Nomenclature and Common Synonyms

This compound is frequently referenced by abbreviations for ease of use in publications. The most common of these are H3NTB and H3TCA .[1] Beyond these, a variety of systematic and common names are used, all referring to the same molecule composed of a central nitrogen atom bonded to three para-substituted benzoic acid groups.

A comprehensive list of its alternative names includes:

Chemical and Physical Data Identifiers

To facilitate unambiguous identification in a global context, a range of chemical identifiers are assigned to this compound. These identifiers are crucial for database searches, procurement, and regulatory submissions. The key quantitative and structural identifiers are summarized in the table below.

| Identifier Type | Value | Source |

| CAS Number | 118996-38-6 | [1][4][5][8][9] |

| Molecular Formula | C21H15NO6 | [1][2][4][8][9] |

| Molecular Weight | 377.35 g/mol | [1][4][8][9] |

| PubChem CID | 53258191 | [2] |

| InChI | 1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | [2][7] |

| InChIKey | VEBUOOBGPZWCFE-UHFFFAOYSA-N | [2][7] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | [2][7][10] |

| MDL Number | MFCD22123674 | [2][9][10] |

Logical Relationship of Synonyms

The relationship between the primary name, its common abbreviations, and its systematic synonyms is straightforward. They are all pointers to the same chemical entity. This relationship can be visualized as a simple hub-and-spoke model where the core chemical structure is the hub.

Caption: Relationship between the primary name and its synonyms.

Note on Experimental Protocols and Signaling Pathways: The topic of chemical synonyms is a matter of nomenclature and does not involve experimental procedures or biological signaling pathways. Therefore, detailed methodologies and pathway diagrams are not applicable to this subject.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. This compound | C21H15NO6 | CID 53258191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris(4-carboxyphenyl)amine CAS#: [m.chemicalbook.com]

- 4. chemnet.com [chemnet.com]

- 5. CAS 118996-38-6: this compound [cymitquimica.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. This compound | 118996-38-6 | Benchchem [benchchem.com]

- 8. lumtec.com.tw [lumtec.com.tw]

- 9. This compound | 118996-38-6 [chemicalbook.com]

- 10. This compound | 118996-38-6 | FN31014 [biosynth.com]

In-Depth Technical Guide: 4,4',4''-Nitrilotribenzoic Acid (CAS 118996-38-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,4',4''-Nitrilotribenzoic acid (CAS 118996-38-6). Particular focus is given to its role as a versatile building block in the development of Metal-Organic Frameworks (MOFs) with applications in catalysis and biomedicine.

Core Compound Properties

This compound, also known as 4,4',4''-Tricarboxytriphenylamine, is a tripodal organic ligand that has garnered significant interest in materials science and coordination chemistry. Its rigid, C3-symmetric structure makes it an excellent candidate for the construction of highly ordered, porous materials.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that some of these values are predicted and experimental data may vary.

| Identifier | Value | Source |

| CAS Number | 118996-38-6 | [1][2][3] |

| Molecular Formula | C₂₁H₁₅NO₆ | [1] |

| Molecular Weight | 377.35 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4,4',4''-Nitrilotrisbenzoic acid, 4,4',4''-Tricarboxytriphenylamine, H₃NTB, H₃TCA | [1][2] |

| Appearance | White to off-white solid | [2] |

| Property | Value | Notes |

| Melting Point | Not available | Data not found in searched literature. |

| Boiling Point | 690.0 ± 50.0 °C | Predicted value.[1] |

| Density | 1.461 ± 0.06 g/cm³ | Predicted value.[1] |

| pKa | 3.78 ± 0.10 | Predicted value.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO). | [2] |

Spectroscopic Data

Spectroscopic data for this compound is available from various commercial suppliers and in the literature. This data is crucial for confirming the identity and purity of the compound.

| Technique | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

| HPLC, LC-MS, UPLC | Data available from suppliers. |

Synthesis and Experimental Protocols

Synthesis of this compound

General Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Synthesis of a Cerium-Based Metal-Organic Framework (Ce-MOF)

This compound is a key component in the solvothermal synthesis of MOFs. The following protocol is a representative example for the synthesis of a Cerium-based MOF.

Materials:

-

This compound (H₃NTB)

-

Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a glass vial, dissolve a specific molar ratio of this compound and Cerium(III) nitrate hexahydrate in a mixture of DMF and deionized water.

-

Seal the vial and place it in a programmable oven.

-

Heat the mixture to a temperature between 100-120°C for 12-24 hours.[2]

-

After the reaction is complete, allow the oven to cool down to room temperature.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the purified Ce-MOF crystals under vacuum.

Experimental Workflow for Ce-MOF Synthesis

Caption: Solvothermal synthesis of a Cerium-based MOF using H₃NTB.

Biological Activity and Signaling Pathways

Cerium-based MOFs synthesized from this compound have demonstrated notable biological activity, particularly as antifungal agents.[5] The proposed mechanism of action involves the generation of Reactive Oxygen Species (ROS).

Antifungal Mechanism of Action

The antifungal activity of these Ce-MOFs is attributed to their peroxidase-like activity. The cerium nodes within the MOF can cycle between Ce(III) and Ce(IV) oxidation states. This redox cycling facilitates the decomposition of hydrogen peroxide (H₂O₂), which is naturally present in biological systems, into highly reactive hydroxyl radicals (•OH). These ROS can then induce oxidative stress in fungal cells, leading to damage of cellular components and ultimately cell death.[5]

Signaling Pathway for Antifungal Activity

References

4,4',4''-Nitrilotribenzoic Acid: A Versatile Tripodal Ligand for Advanced Metal-Organic Frameworks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility and potential for a myriad of applications, including gas storage, catalysis, sensing, and notably, drug delivery. The tunability of their pore size, surface area, and chemical functionality makes them ideal candidates for the encapsulation and controlled release of therapeutic agents. At the heart of every MOF is the organic ligand, which, in coordination with metal ions, dictates the architecture and properties of the resulting framework. Among the diverse array of organic linkers, 4,4',4''-nitrilotribenzoic acid (H3NTB), a tripodal ligand, has garnered significant attention for its ability to form robust, three-dimensional frameworks with unique characteristics. This technical guide provides a comprehensive overview of H3NTB as a ligand for MOF synthesis, with a particular focus on its applications in the biomedical field.

This compound is a C3-symmetric molecule featuring a central nitrogen atom connected to three benzoic acid moieties. This tripodal nature allows for the formation of highly connected and stable MOF structures. The presence of the tertiary amine core and the peripheral carboxylic acid groups provides multiple coordination sites, leading to a rich and diverse coordination chemistry with various metal ions. The inherent porosity and high surface area of H3NTB-based MOFs make them exceptional candidates for hosting guest molecules, including active pharmaceutical ingredients (APIs).

Quantitative Data of H3NTB-Based MOFs

The structural and functional properties of MOFs are quantitatively characterized to assess their performance in various applications. Key parameters include BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size, which are crucial for determining the capacity of a MOF to adsorb and store molecules. For drug delivery applications, drug loading capacity and release kinetics are critical metrics. Below is a summary of available quantitative data for MOFs synthesized using this compound.

| MOF Designation | Metal Center(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Drug Loading Capacity (wt%) | Drug Release Profile | Reference |

| 1-Ln Series | |||||||

| 1-Sm | Samarium (Sm) | 113.7 | 0.105 | Microporous | Data not available | Data not available | [1] |

| 1-Eu | Europium (Eu) | 128.1 | 0.111 | Microporous | Data not available | Data not available | [1] |

| 1-Gd | Gadolinium (Gd) | 222.0 | 0.152 | Microporous | Data not available | Data not available | [1] |

| 1-Tb | Terbium (Tb) | 299.0 | 0.204 | Microporous | Data not available | Data not available | [1] |

| 1-Dy | Dysprosium (Dy) | 268.8 | 0.176 | Microporous | Data not available | Data not available | [1] |

| 1-Ho | Holmium (Ho) | 261.2 | 0.182 | Microporous | Data not available | Data not available | [1] |

| 1-Er | Erbium (Er) | 274.7 | 0.202 | Microporous | Data not available | Data not available | [1] |

| 1-Yb | Ytterbium (Yb) | 300.7 | 0.209 | Microporous | Data not available | Data not available | [1] |

| BCN-NBA-3 | Composite | 87 | Data not available | Mesoporous | Not applicable | Not applicable | [2] |

| Zn-NTB MOF | Zinc (Zn) | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Co-NTB MOFs | Cobalt (Co) | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The synthesis of H3NTB-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the H3NTB ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. The following are generalized protocols that can be adapted for the synthesis of various H3NTB-based MOFs.

Solvothermal Synthesis of a Zinc-Nitrilotribenzoic Acid (Zn-NTB) MOF

This protocol describes a general procedure for the synthesis of a Zn-MOF using H3NTB as the organic linker.

Reagents:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₃NTB)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (B145695) (EtOH)

-

Chloroform (B151607) (CHCl₃)

Procedure:

-

In a 20 mL glass vial, dissolve a 1:1 molar ratio of Zinc Nitrate Hexahydrate and this compound in a solvent mixture of DMF and Ethanol.

-

Cap the vial tightly and place it in a programmable oven.

-

Heat the mixture at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction is complete, allow the oven to cool down to room temperature slowly.

-

Collect the resulting crystalline product by filtration or decantation.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or chloroform to remove unreacted starting materials and solvent molecules trapped within the pores.

-

Dry the purified MOF crystals under vacuum or at a slightly elevated temperature.

Hydrothermal Synthesis of Lanthanide-Nitrilotribenzoic Acid (Ln-NTB) MOFs

This protocol provides a general guideline for the synthesis of lanthanide-based MOFs with H3NTB.

Reagents:

-

Lanthanide(III) Nitrate Hexahydrate (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, etc.)

-

This compound (H₃NTB)

-

Deionized Water (H₂O)

-

N-Methyl-2-pyrrolidone (NMP) (optional, as a co-solvent)

-

Hydrochloric Acid (HCl) (optional, as a modulator)

Procedure:

-

In a Teflon-lined stainless-steel autoclave, combine the chosen Lanthanide(III) Nitrate Hexahydrate and this compound in a suitable solvent, typically deionized water or a mixture of water and a co-solvent like NMP.[1]

-

A small amount of a modulator, such as hydrochloric acid, can be added to control the nucleation and growth of the MOF crystals.[1]

-

Seal the autoclave and heat it in an oven at a temperature ranging from 100 to 180 °C for 1 to 3 days.[3]

-

After the reaction, cool the autoclave to room temperature.

-

Isolate the crystalline product by filtration.

-

Wash the product sequentially with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven or under vacuum.

Drug Loading into H3NTB-Based MOFs

This protocol outlines a general impregnation method for loading drug molecules into the pores of H3NTB-based MOFs.

Reagents:

-

Activated H3NTB-based MOF

-

Drug of interest

-

A suitable solvent in which the drug is soluble and the MOF is stable

Procedure:

-

Activate the synthesized H3NTB-MOF by heating it under vacuum to remove any guest solvent molecules from its pores.

-

Prepare a concentrated solution of the drug in a suitable solvent.

-

Immerse the activated MOF powder in the drug solution.

-

Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

-

After the loading period, collect the drug-loaded MOF by centrifugation or filtration.

-

Wash the collected solid with a small amount of fresh solvent to remove the drug molecules adsorbed on the external surface of the MOF particles.

-

Dry the drug-loaded MOF under vacuum.

-

The drug loading capacity can be determined using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thermogravimetric Analysis (TGA).

Visualizations: Diagrams of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key workflows and logical relationships relevant to H3NTB-based MOFs.

Caption: Workflow for the synthesis and activation of H3NTB-based MOFs.

Caption: General workflow for drug delivery using H3NTB-based MOFs.

Caption: Generalized pathway of cellular uptake of MOF nanoparticles via endocytosis.

Conclusion and Future Outlook

This compound has proven to be a valuable tripodal ligand for the construction of diverse and robust Metal-Organic Frameworks. The resulting materials exhibit promising properties, such as high porosity and catalytic activity, making them attractive for various applications. While their potential in drug delivery is evident from a materials chemistry perspective, further in-depth biological studies are required to fully elucidate their efficacy and mechanisms of action.

The future of H3NTB-based MOFs in the biomedical field hinges on several key areas of research. Firstly, a more systematic exploration of different metal-H3NTB combinations is needed to expand the library of these MOFs and to fine-tune their properties for specific applications. Secondly, comprehensive studies on the drug loading and release kinetics of a wider range of therapeutic agents are crucial for optimizing their performance as drug delivery systems. Finally, detailed investigations into the biocompatibility, cytotoxicity, and in vivo fate of these materials are essential for their translation into clinical practice. As research in these areas progresses, H3NTB-based MOFs are poised to make significant contributions to the development of next-generation drug delivery platforms and other advanced materials.

References

Spectroscopic Data for 4,4',4''-Nitrilotribenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4,4',4''-Nitrilotribenzoic acid, a tripodal organic linker molecule of significant interest in the development of metal-organic frameworks (MOFs) and other supramolecular structures. This document compiles available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and outlines the experimental protocols for their acquisition.

Introduction

This compound, also known as tris(4-carboxyphenyl)amine, is a C3-symmetric molecule that has garnered considerable attention as a versatile building block in crystal engineering and materials science. Its rigid, pre-organized structure, featuring three carboxylic acid groups, makes it an ideal candidate for the construction of porous coordination polymers and hydrogen-bonded networks. Spectroscopic techniques such as NMR and IR are fundamental for the characterization of this molecule, confirming its structure and purity, which are critical for its application in synthesizing advanced materials.

Spectroscopic Data

Due to the nature of its applications, particularly in the formation of insoluble coordination polymers, detailed spectroscopic data for the free this compound ligand in solution can be challenging to locate in the public domain. The data presented here is based on typical values for similar aromatic carboxylic acids and data reported for derivatives and coordination compounds of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms within the molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the carboxyl groups. Due to the molecule's C3 symmetry, the three phenyl rings are chemically equivalent, simplifying the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | 7.8 - 8.2 | Doublet | 6H |

| Aromatic (H-3, H-5) | 7.0 - 7.4 | Doublet | 6H |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 3H |

Note: Predicted values are based on the analysis of similar aromatic carboxylic acids and may vary depending on the solvent and concentration.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of this compound reduces the number of expected signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic (C-4, C-4', C-4'') | 145 - 155 |

| Aromatic (C-1, C-1', C-1'') | 130 - 140 |

| Aromatic (C-2, C-6, C-2', C-6', C-2'', C-6'') | 125 - 135 |

| Aromatic (C-3, C-5, C-3', C-5', C-3'', C-5'') | 115 - 125 |

Note: Predicted values are based on the analysis of similar aromatic carboxylic acids and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorption bands corresponding to the carboxylic acid and the aromatic amine functionalities.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded OH |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretch |

| C=C stretch (Aromatic) | 1580 - 1620 | Medium | Aromatic ring stretch |

| C-N stretch (Aromatic Amine) | 1280 - 1350 | Strong | C-N stretch |

| O-H bend (Carboxylic Acid) | 1210 - 1320 | Medium | In-plane O-H bend |

| C-H bend (Aromatic) | 800 - 860 | Strong | Out-of-plane C-H bend |

Experimental Protocols

The following are general experimental protocols for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇) in a clean, dry NMR tube. The solubility of the acid may be limited in less polar solvents like chloroform-d.

-

Ensure the final volume is approximately 0.5-0.7 mL.

-

Cap the NMR tube and gently agitate to ensure complete dissolution. Sonication may be used if necessary.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 75 MHz or higher field strength NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used as an internal reference.

FT-IR Spectroscopy Protocol

3.2.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3.2.2. Instrument Parameters

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Accessory: Standard transmission sample holder.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. For definitive spectral assignments, it is always recommended to acquire data on a purified sample under controlled conditions.

Unveiling the Structural Nuances of 4,4',4''-Nitrilotribenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzoic acid, also known as H₃NTB, is a C₃-symmetric organic ligand that has garnered significant attention in the fields of materials science and crystal engineering. Its rigid, tripodal structure makes it an exceptional building block for the synthesis of highly porous and stable metal-organic frameworks (MOFs) and coordination polymers. Beyond its role as a linker, the molecule itself exhibits interesting self-assembly properties, forming distinct polymorphs driven by intricate hydrogen bonding networks. This guide provides a comprehensive overview of the crystal structure of this compound, its synthesis, and its pivotal role in the construction of advanced materials.

Molecular and Crystal Structure

This compound is characterized by a central nitrogen atom bonded to three phenyl rings, each functionalized with a carboxylic acid group at the para position. This arrangement confers a propeller-like, C₃-symmetric geometry to the molecule. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₁₅NO₆ |

| Molecular Weight | 377.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 118996-38-6 |

| Synonyms | H₃NTB, Tris(4-carboxyphenyl)amine |

The crystal structure of pure this compound is of particular interest as it can self-assemble into at least two different polymorphs. This polymorphism is primarily governed by the formation of intermolecular hydrogen bonds between the carboxylic acid moieties. While specific crystallographic data for the individual polymorphs are available through the Crystallography Open Database (COD) under accession codes 7118978 and 7118979, the detailed crystal packing is characterized by the formation of robust hydrogen-bonded supramolecular networks.[1] The carboxylic acid groups typically form dimeric synthons (R²₂(8) motif), where two molecules are linked by a pair of O-H···O hydrogen bonds. These dimeric units then further assemble into extended one-, two-, or three-dimensional networks.

The planarity and C₃ symmetry of the molecule facilitate the formation of these ordered, porous structures. The extensive hydrogen bonding network is not only crucial for the formation of the polymorphs but also plays a significant role in the thermal stability of the resulting crystalline material.

Experimental Protocols

Synthesis of this compound

A general synthesis for this compound involves the hydrolysis of the corresponding trinitrile or the oxidation of the corresponding trimethyl-substituted triphenylamine (B166846). A common laboratory-scale synthesis can be conceptualized as a multi-step process starting from simpler aromatic precursors, often involving a key Ullmann condensation or Buchwald-Hartwig amination reaction to form the central triphenylamine core, followed by functionalization and subsequent oxidation of methyl groups to carboxylic acids.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable organic solvent, such as dimethylformamide (DMF) or a mixture of solvents. The choice of solvent can influence the resulting polymorph.

Synthesis of Metal-Organic Frameworks (MOFs)

The predominant application of this compound is in the solvothermal or hydrothermal synthesis of MOFs. In a typical procedure, H₃NTB and a metal salt (e.g., zinc nitrate, lanthanide nitrate) are dissolved in a high-boiling point solvent like DMF or N,N'-dimethylacetamide (DMA).[1] The solution is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 100 to 180 °C for a period of 24 to 72 hours. During this process, the deprotonated carboxylate groups of the H₃NTB ligand coordinate to the metal ions, leading to the formation of a crystalline, three-dimensional framework. The resulting crystals are then washed with fresh solvent to remove any unreacted starting materials.

Characterization Techniques

The structural and physical properties of this compound and its derivatives are typically characterized by a suite of analytical techniques:

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive information about the crystal structure, including unit cell parameters, bond lengths, bond angles, and the nature of the hydrogen bonding network.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify the crystalline phase.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and to study the coordination environment of the carboxylate groups in MOFs.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the synthesized compound.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and application workflow for this compound and the fundamental hydrogen bonding interactions that govern its self-assembly.

Caption: Experimental workflow for the synthesis of this compound and its use in MOF formation.

References

Thermal Stability and Decomposition of 4,4',4''-Nitrilotribenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4,4',4''-Nitrilotribenzoic acid (H₃NTB), a tripodal organic linker crucial in the development of advanced materials such as Metal-Organic Frameworks (MOFs). While extensive data on the thermal properties of H₃NTB-derived materials exists, detailed analysis of the pure compound is less prevalent in publicly available literature. This guide synthesizes the available information, offering insights into its thermal behavior, methodologies for its analysis, and a proposed decomposition pathway.

Overview of Thermal Properties

This compound is recognized for its contribution to the high thermal stability of materials into which it is incorporated. MOFs constructed using this linker frequently exhibit decomposition temperatures exceeding 300°C. This inherent stability is attributed to the rigid, tripodal structure of the molecule.

While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for pure, crystalline this compound is not extensively documented, analysis of its composites provides significant insights. For instance, a heterostructure composed of this compound and graphitic carbon nitride (BCN-NBA-3) demonstrates exceptional thermal robustness.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed for the BCN-NBA-3 heterostructure, which incorporates this compound. This data serves as a valuable proxy for understanding the thermal behavior of the core molecule.

| Thermal Event | Temperature Range/Point | Mass Loss (%) | Observations |

| Initial Mass Loss | < 532°C | 6.15% | Attributed to the release of adsorbed water molecules and oxygen-containing functional groups.[1] |

| Structural Decomposition | > 532°C | - | Breakdown of the material into smaller molecules.[1] |

| Endothermic Peak | 695°C | - | Indicates a significant energy absorption, suggesting a phase change or decomposition at high temperature.[1] |

Experimental Protocols

To assess the thermal stability of this compound and its derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of the sample and to identify the different stages of mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range of ambient to 1000 °C.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program: The sample is subjected to a controlled temperature program, often a heat-cool-heat cycle, to erase any prior thermal history. For analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed for endothermic and exothermic peaks, which correspond to thermal events. The peak area is used to calculate the enthalpy of the transition.

Proposed Decomposition Pathway

Based on the thermal analysis of the BCN-NBA-3 heterostructure, a multi-stage decomposition process for this compound can be proposed.

The initial stage of decomposition at lower temperatures likely involves the loss of adsorbed water and the decarboxylation of the benzoic acid moieties. At higher temperatures, the central triphenylamine (B166846) core is expected to degrade. The breakdown of the BCN-NBA-3 structure at temperatures above 532°C into smaller molecules such as C₂N₂ and NH₃ suggests a fragmentation of the aromatic and nitrogen-containing components of the molecule.[1]

References

The Pivotal Role of C3-Symmetric Ligands in Crystal Engineering: A Technical Guide to H3NTB-Based Metal-Organic Frameworks

For Immediate Release

This technical guide provides an in-depth exploration of the principles and applications of C3-symmetric ligands, with a specific focus on 4,4′,4″-nitrilotrisbenzoic acid (H3NTB), in the field of crystal engineering. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, structural characteristics, and diverse applications of metal-organic frameworks (MOFs) derived from this versatile ligand.

Introduction to Crystal Engineering and C3-Symmetry

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions.[1] A key strategy in this field is the use of rigid, multitopic organic molecules, known as ligands or linkers, which coordinate with metal ions or clusters to self-assemble into extended crystalline networks.

C3-symmetric ligands, molecules possessing a threefold rotational axis, are particularly powerful building blocks in crystal engineering.[2] Their defined geometry directs the formation of highly symmetric, porous, and stable architectures, such as Metal-Organic Frameworks (MOFs).[3][4] These materials are renowned for their exceptionally high surface areas, tunable pore sizes, and chemically accessible interiors, making them prime candidates for applications in gas storage, separation, catalysis, and chemical sensing.[5][6]

H3NTB: A Prototypical C3-Symmetric Ligand

4,4′,4″-nitrilotrisbenzoic acid (H3NTB) is a quintessential C3-symmetric tritopic carboxylate ligand. Its rigid, propeller-like geometry, stemming from the central nitrogen atom bonded to three benzoic acid arms, predetermines its coordination behavior. The three carboxylate groups can coordinate with metal centers, enabling the formation of robust and porous three-dimensional frameworks.[7]

dot graph H3NTB_Structure_Function { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial"]; edge [fontname="Arial", arrowhead="normal"];

// Node Definitions H3NTB [label="H3NTB Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Symmetry [label="C3-Symmetry", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylates [label="Tris-Carboxylate\nFunctionality", fillcolor="#F1F3F4", fontcolor="#202124"]; Metal [label="Metal Ion /\nCluster (SBU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOF [label="Porous MOF\nArchitecture", fillcolor="#34A853", fontcolor="#FFFFFF"]; Applications [label="Applications:\n- Gas Storage\n- Catalysis\n- Sensing", fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships H3NTB -> Symmetry [label="possesses"]; H3NTB -> Carboxylates [label="possesses"]; Symmetry -> MOF [label="directs assembly of"]; Carboxylates -> Metal [label="coordinates to"]; Metal -> MOF [label="forms nodes of"]; MOF -> Applications [label="enables"]; } dot Caption: Logical diagram of H3NTB's role in MOF formation.

Synthesis and Structural Properties of H3NTB-Based MOFs

H3NTB reacts with a variety of metal ions, including those of zinc, cobalt, and lanthanides, typically under solvothermal conditions to yield crystalline MOFs.[8][9] The resulting structures exhibit diverse topologies and properties that are dependent on the choice of metal, solvent, and the potential inclusion of ancillary ligands.[5][8]

For instance, the reaction of H3NTB with lanthanide salts in a DMA/H2O/HCl solvent system produces a series of isostructural 3D porous frameworks with the general formula {[Ln(NTB)(DMA)]·(DMA)}n.[9] These materials demonstrate significant stability and permanent porosity.[9] The use of ancillary ligands, such as 4,4′-bipyridine (bipy), with Zn(II) ions and H3NTB can lead to complex entangled architectures, including interpenetrated networks with novel topologies.[8]

Quantitative Data Summary

The structural and functional properties of H3NTB-based MOFs can be quantified using various analytical techniques. The data below summarizes key performance metrics for representative examples.

| MOF Designation/Formula | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | Application | Reference |

| {[La(NTB)(DMA)]·(DMA)}n | La(III) | 136.1 | N/A | Catalysis | [9] |

| {[Eu(NTB)(DMA)]·(DMA)}n | Eu(III) | 262.6 | N/A | Luminescence | [9] |

| {[Tb(NTB)(DMA)]·(DMA)}n | Tb(III) | 273.0 | N/A | Catalysis | [9] |

| Zn-MOF (unspecified) | Zn(II) | N/A | 92.1 (at 273K) | Gas Adsorption | [10] |

| [Zn3(NTB)2(bipy)1.5(DMF)2]n | Zn(II) | N/A | N/A | Structural Study | [8] |

Key Applications of H3NTB-Based MOFs

The unique structural features of H3NTB-derived MOFs translate into a range of advanced applications.

Luminescent Chemical Sensing

Lanthanide-based MOFs (Ln-MOFs) are particularly interesting for their unique photoluminescent properties.[11] MOFs incorporating europium (Eu³⁺) or terbium (Tb³⁺) often exhibit strong, characteristic emissions. This luminescence can be quenched or enhanced upon interaction with specific analytes, forming the basis of highly sensitive and selective chemical sensors.[6][11] For example, certain Eu-NTB based MOFs have been shown to be effective sensors for detecting Fe³⁺ ions in aqueous solutions through a luminescence quenching mechanism.[12] The interaction between the analyte and the MOF framework can disrupt the energy transfer process from the ligand to the metal center, resulting in a diminished luminescent signal.[3]

dot graph Luminescence_Quenching { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontcolor="#FFFFFF"]; edge [arrowhead="normal"];

// Node definitions Excitation [label="UV Excitation\n(Light Source)", fillcolor="#FBBC05", fontcolor="#202124"]; MOF [label="Luminescent MOF\n(e.g., Eu-NTB)", fillcolor="#4285F4"]; Emission [label="Characteristic\nLuminescence (Red)", fillcolor="#EA4335"]; Analyte [label="Analyte Introduction\n(e.g., Fe³⁺ ions)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="Energy/Electron\nTransfer", shape=diamond, fillcolor="#5F6368"]; NoEmission [label="Quenched Signal\n(No/Reduced Light)", fillcolor="#202124"];

// Path Excitation -> MOF [label=" excites "]; MOF -> Emission [label=" emits "]; Analyte -> Quenching; MOF -> Quenching [label=" interacts with "]; Quenching -> NoEmission [label=" results in "]; } dot Caption: Mechanism of luminescence quenching for chemical sensing.

Heterogeneous Catalysis

The high density of accessible metal sites (Lewis acids) and the porous nature of H3NTB MOFs make them effective heterogeneous catalysts.[9][13] They can facilitate organic reactions by providing confined environments that enhance reactant concentration and stabilize transition states. For example, a Tb-NTB MOF has demonstrated high catalytic activity (up to 99% yield) in the Knoevenagel condensation of benzaldehyde (B42025) derivatives with malononitrile (B47326) under solvent-free conditions.[9] The catalyst's reusability and the ease of separation from the reaction mixture are significant advantages over homogeneous catalysts.[9]

Gas Storage and Separation

The permanent porosity and high surface area of activated H3NTB MOFs allow them to adsorb significant quantities of gases like carbon dioxide (CO₂) and hydrogen (H₂).[9][12] The chemical nature of the pore walls and the size of the pore apertures can be tuned by changing the metal or ligand, allowing for selective adsorption of one gas over another.[14] This makes these materials promising for applications in carbon capture and hydrogen storage.

| MOF Designation | Analyte | Ksv (Stern-Volmer Constant) | Detection Limit | Application | Reference |

| Eu-HODA (analogue) | Fe³⁺ | 2.09 × 10⁴ L/mol | 6.4 ppb | Luminescence Sensing | [9] |

| Eu-MOF (unspecified) | Fe³⁺ | N/A | 9.098 nM | Luminescence Sensing | [12] |

| Catalytic Performance | |||||

| {[Tb(NTB)(DMA)]·(DMA)}n | Knoevenagel Condensation | N/A | 99% Yield | Heterogeneous Catalysis | [9] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for advancing research in crystal engineering. Below are representative protocols for the synthesis of the H3NTB ligand and a subsequent MOF.

Synthesis of 4,4′,4″-Nitrilotrisbenzoic Acid (H3NTB)

This protocol is a representative procedure based on common organic synthesis techniques, such as Ullmann condensation, followed by hydrolysis.

-

Esterification: Convert 4-aminobenzoic acid to its methyl ester (methyl 4-aminobenzoate) using methanol (B129727) and a catalytic amount of sulfuric acid under reflux. This protects the carboxylic acid group.

-

Ullmann Condensation: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine methyl 4-aminobenzoate, methyl 4-bromobenzoate (B14158574) (2.2 equivalents), copper(I) iodide (catalyst), and a high-boiling point solvent like DMF. Heat the mixture to reflux for 24-48 hours. The reaction couples the amine with the aryl bromide.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tri-ester product by column chromatography on silica (B1680970) gel.

-

Hydrolysis: Dissolve the purified tri-ester in a mixture of THF and water. Add an excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Heat the mixture to reflux for 12-24 hours to hydrolyze the ester groups to carboxylates.

-

Acidification and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid until a white precipitate forms (pH ~2). Collect the solid H3NTB product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. Characterize the final product using ¹H NMR and FTIR spectroscopy.

Solvothermal Synthesis of a Zn-H3NTB-bipy MOF

This protocol is a representative procedure for the synthesis of a MOF with the formula [Zn₃(NTB)₂(bipy)₁.₅(DMF)₂]n, based on published components and general solvothermal methods.[8]

-

Precursor Solution: In a 20 mL glass vial, dissolve 4,4′,4″-nitrilotrisbenzoic acid (H3NTB) (e.g., 0.1 mmol, 37.7 mg), zinc(II) nitrate (B79036) hexahydrate (e.g., 0.15 mmol, 44.6 mg), and 4,4′-bipyridine (bipy) (e.g., 0.075 mmol, 11.7 mg) in 10 mL of N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization. Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

-

Heating: Place the sealed autoclave in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

Cooling and Product Isolation: Allow the oven to cool naturally to room temperature. Carefully open the autoclave and collect the resulting crystals by decanting the mother liquor.

-

Washing and Activation: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. To activate the MOF for porosity measurements, immerse the crystals in a solvent with a low boiling point, such as methanol, for 3 days, replacing the methanol daily to exchange the DMF solvent within the pores.

-

Drying: Dry the activated crystals under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to remove all solvent molecules from the pores. The final product is ready for characterization.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mix [label="Mix Ligands (H3NTB, bipy),\nMetal Salt (Zn(NO3)2),\n& Solvent (DMF)", shape=parallelogram]; react [label="Solvothermal Reaction\n(120 °C, 72h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to Room Temp.\n& Isolate Crystals"]; wash [label="Wash with DMF", shape=parallelogram]; activate [label="Solvent Exchange (Methanol)\n& Activate under Vacuum"]; char [label="Characterization\n(PXRD, TGA, Gas Adsorption)", shape=parallelogram, fillcolor="#FBBC05"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> mix; mix -> react; react -> cool; cool -> wash; wash -> activate; activate -> char; char -> end; } dot Caption: General experimental workflow for MOF synthesis.

Characterization Techniques

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material by comparing the experimental pattern with the simulated one from single-crystal data.

-

Single-Crystal X-Ray Diffraction (SC-XRD): To determine the precise atomic arrangement, bond lengths, angles, and overall crystal structure.[8]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules after activation.

-

Gas Adsorption Analysis (N₂, CO₂, H₂): To measure the BET surface area, pore volume, and pore size distribution, confirming the porosity of the material and its capacity for gas uptake.[14]

Conclusion and Future Outlook

C3-symmetric ligands like H3NTB are indispensable tools in the rational design of functional crystalline materials. The MOFs derived from them exhibit a remarkable combination of high porosity, thermal stability, and chemical functionality. These attributes have led to promising advances in chemical sensing, heterogeneous catalysis, and gas storage. Future research will likely focus on synthesizing novel H3NTB-based frameworks with even greater complexity, including multivariate or hierarchical systems, to achieve enhanced performance and new functionalities relevant to drug delivery, environmental remediation, and advanced electronics. The continued exploration of this ligand class promises to unlock new frontiers in materials science and crystal engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. A zinc(II) metal-organic framework with a novel topology formed from 4,4',4''-nitrilotribenzoate and 4,4'-bipyridine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lidsen.com [lidsen.com]

- 9. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 10. m.youtube.com [m.youtube.com]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. stacks.cdc.gov [stacks.cdc.gov]

Unlocking New Frontiers in Material Science: A Technical Guide to Metal-Organic Frameworks Synthesized with 4,4',4''-nitrilotrisbenzoic Acid

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of novel metal-organic frameworks (MOFs) utilizing the tritopic linker 4,4',4''-nitrilotrisbenzoic acid (H3NTB). This document provides a comprehensive overview of the current state of research, detailed experimental protocols, and data-driven insights to facilitate further discovery and application of this promising class of porous materials.

Introduction to H3NTB-Based Metal-Organic Frameworks

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore sizes, and large surface areas make them ideal candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3][4][5] The tripodal ligand 4,4',4''-nitrilotrisbenzoic acid (H3NTB) has emerged as a versatile building block for constructing robust and functional MOFs. Its C3 symmetry and three carboxylate groups allow for the formation of diverse and stable three-dimensional networks with various metal centers.

This guide will focus on the synthesis and characterization of H3NTB-based MOFs, with a particular emphasis on their potential in biomedical applications. We will explore the synthesis of both lanthanide-based and transition metal-based H3NTB MOFs and discuss the methodologies for their characterization and potential use as drug delivery vehicles.

Synthesis of H3NTB-Based MOFs: Experimental Protocols

The synthesis of H3NTB-based MOFs is typically achieved through solvothermal or hydrothermal methods.[6][7][8][9] These techniques involve heating a solution of the metal salt and the H3NTB ligand in a sealed vessel, leading to the crystallization of the MOF. The choice of solvent, temperature, and reaction time can significantly influence the resulting structure and properties of the material.

Representative Hydrothermal Synthesis of a Lanthanide-H3NTB MOF (Ln-H3NTB)

This protocol is a representative example for the synthesis of a series of isostructural lanthanide-based MOFs (Ln = Nd, Eu, Gd, Tb, Ho) as reported in the literature.[6][7][8]

Materials:

-

Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O)

-

4,4',4''-nitrilotrisbenzoic acid (H3NTB)

-

Deionized water

Procedure:

-

A mixture of the respective lanthanide nitrate salt and H3NTB is prepared in deionized water.

-

The mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specified temperature and maintained for a set period to allow for crystal growth.

-

After cooling to room temperature, the resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

Note: The precise molar ratios of reactants, solvent volumes, heating temperatures, and reaction times need to be optimized for each specific lanthanide to obtain high-quality crystals.

Representative Solvothermal Synthesis of a Cobalt-H3NTB MOF (Co-H3NTB)

This protocol is a general representation for the synthesis of a cobalt-based H3NTB MOF.[10]

Materials:

-

Cobalt(II) chloride (CoCl₂)

-

4,4',4''-nitrilotrisbenzoic acid (H3NTB)

-

N,N'-dimethylformamide (DMF)

Procedure:

-

Cobalt(II) chloride and H3NTB are dissolved in DMF.

-

The solution is placed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature and held for a designated time.

-

Upon cooling, the crystalline product is filtered, washed with fresh DMF, and dried.

Note: As with the hydrothermal method, the optimization of reaction parameters is crucial for the successful synthesis of the desired Co-H3NTB MOF structure.

Figure 1: Generalized workflow for the hydrothermal/solvothermal synthesis of H3NTB-based MOFs.

Physicochemical Characterization of H3NTB-Based MOFs

A thorough characterization of newly synthesized MOFs is essential to understand their structure, porosity, and stability. Standard techniques include single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption analysis (e.g., BET analysis).

Structural Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement and crystal structure of MOFs. However, obtaining single crystals of sufficient quality can be challenging. Powder X-ray diffraction is routinely used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.

Porosity and Surface Area

The Brunauer-Emmett-Teller (BET) method, based on nitrogen adsorption-desorption isotherms at 77 K, is widely used to determine the specific surface area of porous materials. This analysis also provides information on pore volume and pore size distribution, which are critical parameters for applications such as drug delivery and catalysis.

Table 1: BET Surface Area of Selected Lanthanide-H3NTB MOFs

| MOF Designation | Metal Ion (Ln) | BET Surface Area (m²/g) |

|---|---|---|

| 1-La | Lanthanum | 136.1 |

| 1-Pr | Praseodymium | 120.5 |

| 1-Eu | Europium | 262.6 |

| 1-Tb | Terbium | 273.0 |

| 1-Dy | Dysprosium | 224.9 |

Data sourced from a Master's thesis on the synthesis of Ln-MOFs with H3NTB.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of MOFs.[11][12][13][14][15] TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which solvent molecules are lost and the framework begins to decompose. DSC measures the heat flow associated with thermal transitions, providing further insight into the material's stability.[11][12]

Table 2: Characterization Data for a Representative Co-H3NTB MOF

| Property | Value | Method |

|---|---|---|

| Crystal System | To be determined | SCXRD |

| Space Group | To be determined | SCXRD |

| BET Surface Area | To be determined | N₂ Adsorption |

| Pore Volume | To be determined | N₂ Adsorption |

| Pore Size | To be determined | N₂ Adsorption |

| Decomposition Temp. | To be determined | TGA |

Note: Specific quantitative data for a Co-H3NTB MOF are not yet fully available in the public domain and require experimental determination.

Figure 2: Logical relationship in the synthesis of various MOFs using the H3NTB ligand.

Potential Application in Drug Delivery

The inherent porosity and tunable nature of MOFs make them highly attractive as carriers for therapeutic agents.[1][2][3][4][5][16] While specific studies on H3NTB-based MOFs for drug delivery are still emerging, their structural characteristics suggest significant potential in this area. The following outlines a general experimental protocol for evaluating the drug loading and release capabilities of a hypothetical H3NTB MOF.

General Protocol for Drug Loading

-

Activation of the MOF: The synthesized H3NTB MOF is first "activated" by removing the solvent molecules from its pores, typically by heating under vacuum.

-

Drug Incubation: The activated MOF is then immersed in a solution of the desired drug (e.g., doxorubicin (B1662922) in a suitable solvent) and stirred for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores.

-

Separation and Washing: The drug-loaded MOF is separated from the solution by centrifugation and washed with fresh solvent to remove any surface-adsorbed drug molecules.

-

Quantification of Loading: The amount of loaded drug is determined by measuring the difference in drug concentration in the supernatant before and after loading, using techniques such as UV-Vis spectroscopy.

General Protocol for In Vitro Drug Release

-

Release Medium: The drug-loaded MOF is suspended in a physiologically relevant buffer solution, such as phosphate-buffered saline (PBS) at pH 7.4 (to simulate blood) and pH 5.5 (to simulate the acidic environment of tumor cells or endosomes).

-

Incubation: The suspension is incubated at 37°C with gentle agitation.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn, and the MOF is separated by centrifugation.

-

Quantification of Release: The concentration of the released drug in the supernatant is measured using UV-Vis spectroscopy or another appropriate analytical technique. The cumulative release percentage is then plotted against time.

Figure 3: A hypothetical workflow for drug loading and in vitro release studies using an H3NTB-based MOF.

Signaling Pathways: Avenues for Future Research

The interaction of drug-loaded MOFs with biological systems, including specific signaling pathways, is a critical area of research for their clinical translation. At present, the published literature on H3NTB-based MOFs does not contain specific studies elucidating their effects on or interactions with cellular signaling pathways. This represents a significant and exciting opportunity for future research. Investigating how these novel materials are internalized by cells, how drug release is triggered intracellularly, and how the carrier itself may influence cellular behavior will be paramount to developing effective and safe drug delivery platforms.

Conclusion and Outlook

Metal-organic frameworks synthesized with 4,4',4''-nitrilotrisbenzoic acid represent a promising and versatile platform for the development of new functional materials. The ability to form stable, porous structures with a variety of metal ions opens up a wide range of potential applications. While research into H3NTB-based MOFs is still in its early stages, the foundational work on their synthesis and basic characterization has paved the way for more in-depth studies. The exploration of these materials for drug delivery is a particularly compelling avenue, although it requires significant further investigation to move from hypothetical protocols to concrete experimental data. Future work should focus on optimizing synthesis protocols to achieve greater control over crystal size and morphology, conducting comprehensive characterization of a wider range of H3NTB MOFs, and performing detailed in vitro and in vivo studies to validate their potential in biomedical applications. The elucidation of their interactions with biological systems will be a key step towards realizing their full therapeutic potential.

References

- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Two Ln‐MOFs Based on 4,4′,4′′‐nitrilotrisbenzoic Acid as Multi‐Response Luminescence Sensors With High Selectivity and Sensitivity Toward Fe3+ and Cr2O72− | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. Two Ln-MOFs Based on 4,4',4''-nitrilotrisbenzoic Acid as Multi-Response Luminescence Sensors With High Selectivity and Sensitivity Toward Fe3+ and Cr2O7 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Thermally Stable Anilate-Based 3D CPs/MOFs [mdpi.com]

- 16. brieflands.com [brieflands.com]

Preliminary Investigation of H3NTB Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the coordination chemistry of 4,4′,4′′-nitrilotrisbenzoic acid (H3NTB). It covers the synthesis of H3NTB-based metal-organic frameworks (MOFs), their structural characteristics, and potential applications, with a focus on aspects relevant to drug development. While the field of H3NTB coordination chemistry is still emerging, this guide consolidates the currently available information to serve as a foundational resource.

Introduction to H3NTB and its Coordination Chemistry

4,4′,4′′-nitrilotrisbenzoic acid, also known as 4,4′,4′′-tricarboxytriphenylamine, is a tripodal organic ligand with a star-like geometry. This structure is composed of a central nitrogen atom connected to three para-substituted benzoic acid arms. This unique arrangement provides a rigid and well-defined framework that is highly effective in directing the self-assembly of metal-organic frameworks (MOFs). The three carboxylic acid groups offer multiple coordination points, facilitating the formation of highly porous, three-dimensional networks.